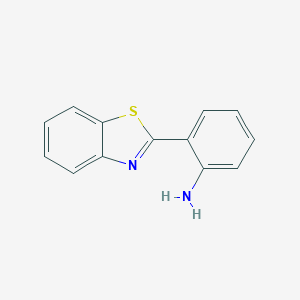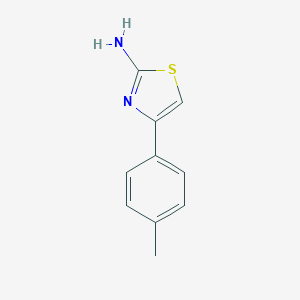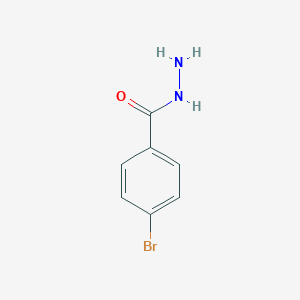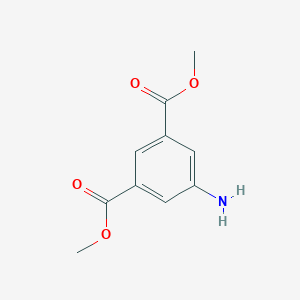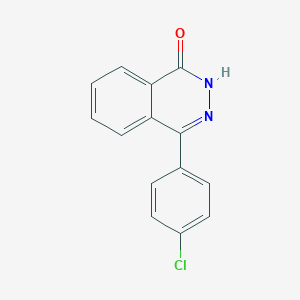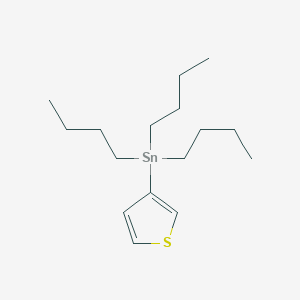
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-L-Pro-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by binding to and inhibiting the activity of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in the regulation of glucose metabolism. By inhibiting DPP-IV, (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid increases the levels of these hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been shown to improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to increase insulin secretion and enhance the function of pancreatic beta cells, which are responsible for the production of insulin. Additionally, (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of diabetes.
实验室实验的优点和局限性
One major advantage of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is its high purity and stability, which makes it suitable for use in large-scale experiments. However, its inhibitory effects on DPP-IV may also affect other physiological processes, making it important to carefully monitor its effects in lab experiments. Additionally, the synthesis of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can be time-consuming and requires specialized equipment, making it less accessible to researchers who do not have access to these resources.
未来方向
There are several potential future directions for research on (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-IV, which may have greater therapeutic potential for the treatment of diabetes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, particularly with regards to its effects on other physiological processes. Finally, the potential applications of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in other disease states, such as cancer and inflammation, warrant further investigation.
合成方法
The synthesis of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of tert-butyl (2R,4R)-4-(bromomethyl)pyrrolidine-2-carboxylate with ammonia in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of pure (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, making it suitable for large-scale production.
科学研究应用
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
(2R,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCKAANOBELKO-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


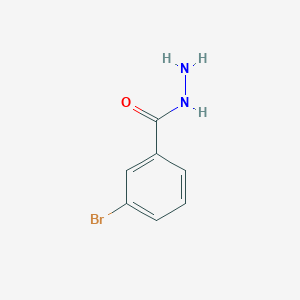
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
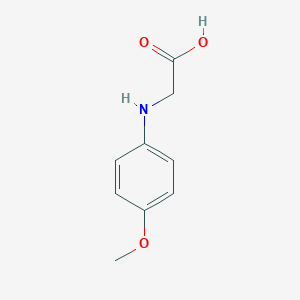


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
